molecular formula C11H20N8S2 B601828 Cimetidine Impurity 3 CAS No. 208447-53-4

Cimetidine Impurity 3

Cat. No.: B601828
CAS No.: 208447-53-4
M. Wt: 328.46
InChI Key:
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Mechanism of Action

Target of Action

Cimetidine, the parent compound of Cimetidine Impurity 3, is a histamine H2 receptor antagonist . It primarily targets the H2 receptors located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the regulation of gastric acid secretion .

Mode of Action

Cimetidine competitively inhibits histamine binding to histamine H2 receptors . This means that it competes with histamine for the same binding site on the H2 receptor, thereby reducing the effect of histamine . It also exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor .

Biochemical Pathways

The action of Cimetidine leads to the inhibition of gastric acid secretion . This occurs because the binding of histamine to the H2 receptors typically stimulates gastric acid secretion. Therefore, when Cimetidine binds to these receptors instead of histamine, this stimulation is blocked . The compound also affects the cytochrome P-450 system, which might explain proposals for its use in neoadjuvant therapy .

Pharmacokinetics

Cimetidine exhibits multicompartmental characteristics following intravenous administration . It has a high total systemic clearance, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, the absolute bioavailability in healthy subjects is about 60% . Cimetidine distributes into various tissues, including the kidney, lung, and muscle .

Result of Action

The primary result of Cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . As a result, Cimetidine is used to manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action of Cimetidine can be influenced by various environmental factors. For instance, the presence of food can alter the extent and timing of absorption . Additionally, certain surgical procedures, such as partial gastrectomy, can increase the systemic availability of Cimetidine . Furthermore, the clearance of Cimetidine is increased in children, due to increased renal elimination mechanisms .

Preparation Methods

The synthesis of Cimetidine Impurity 3 involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

    Methylation: The imidazole ring is then methylated to introduce the methyl group at the 5-position.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Cimetidine Impurity 3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cimetidine Impurity 3 has several scientific research applications, including:

Comparison with Similar Compounds

Cimetidine Impurity 3 can be compared with other impurities and related compounds, such as:

This compound is unique due to its specific structure and the presence of the hydroxymethyl group at the 4-position of the imidazole ring. This structural difference can influence its chemical reactivity and interactions compared to other impurities .

Properties

CAS No.

208447-53-4

Molecular Formula

C11H20N8S2

Molecular Weight

328.46

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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